![molecular formula C9H17IN2 B010989 1-Butyl-2,3-dimethylimidazolium iodide CAS No. 108203-70-9](/img/structure/B10989.png)
1-Butyl-2,3-dimethylimidazolium iodide
Overview
Description
Synthesis Analysis
The synthesis of (bdmim)I involves the reaction of 1,2-dimethylimidazole with the corresponding 1-halobutane (either bromide or iodide). The specific steps and conditions may vary, but the general process yields the desired ionic liquid. The compound’s synthesis has been well-documented in the literature .
Molecular Structure Analysis
Scientific Research Applications
Solar Cell Efficiency Improvement
1-Butyl-2,3-dimethylimidazolium iodide: has been utilized in the field of photovoltaics, particularly in enhancing the efficiency of perovskite solar cells . The compound serves as a passivation agent that interacts with the perovskite material to reduce defects and improve charge transfer efficiency. This results in a significant increase in power conversion efficiency, making it a valuable component in the development of high-performance solar cells.
Flame Retardancy in Polymer Electrolytes
In the realm of energy storage, 1-Butyl-2,3-dimethylimidazolium iodide is used as a flame-retardant organic ionic plastic crystal (OIPC). It acts as a solid plasticizer in composite polymer electrolytes (CPEs) for lithium metal batteries, addressing safety concerns related to flammability while maintaining ionic conductivity .
Structural Characterization and Synthesis
The compound’s structural properties have been extensively studied, providing insights into its crystalline structure and interactions. This information is crucial for synthesizing new ionic liquids and understanding their potential applications in various chemical processes .
Ionic Liquid Solvent Applications
1-Butyl-2,3-dimethylimidazolium iodide: is also used as a solvent in the chemical modification of polysaccharides like cellulose. It facilitates the conversion of monosaccharides into value-added chemicals, showcasing its role in green chemistry and sustainable processes .
Passivation Mechanism in Inorganic Perovskites
Research has delved into the passivation mechanisms of imidazolium-based ionic liquids on inorganic perovskites. Understanding these mechanisms is key to achieving near-record efficiency in CsPbI2Br solar cells, where 1-Butyl-2,3-dimethylimidazolium iodide plays a critical role .
Solid-State Structural Information
The solid-state structural information of 1-Butyl-2,3-dimethylimidazolium iodide has been a subject of intense research activity. This data is essential for the development of new materials and the exploration of their properties in various scientific applications .
Mechanism of Action
Target of Action
1-Butyl-2,3-dimethylimidazolium iodide is a type of ionic liquid . The primary targets of this compound are the biochemical processes where it acts as a solvent or a catalyst . It’s important to note that the exact targets can vary depending on the specific application and reaction conditions.
Mode of Action
The compound interacts with its targets primarily through its ionic nature . The cations of 1-Butyl-2,3-dimethylimidazolium iodide form a double layer with the imidazolium rings stacked together due to π interactions . This unique structure allows it to interact with various biochemical targets.
Biochemical Pathways
The exact biochemical pathways affected by 1-Butyl-2,3-dimethylimidazolium iodide can vary widely depending on its use. As an ionic liquid, it can influence a range of reactions by acting as a solvent or catalyst . .
Result of Action
The molecular and cellular effects of 1-Butyl-2,3-dimethylimidazolium iodide’s action depend on its specific use. In general, as an ionic liquid, it can influence the course of biochemical reactions by acting as a solvent or catalyst . The exact effects would need to be determined based on the specific context.
properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVYVCYVDQICM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047908 | |
Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium iodide | |
CAS RN |
108203-70-9 | |
Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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